molecular formula C18H25N B1618280 4-(1,1-Di-2-butenyl-3-pentenyl)pyridine CAS No. 70776-89-5

4-(1,1-Di-2-butenyl-3-pentenyl)pyridine

Cat. No.: B1618280
CAS No.: 70776-89-5
M. Wt: 255.4 g/mol
InChI Key: IZDCTQDGYOSQRY-UHFFFAOYSA-N
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Description

4-(1,1-Di-2-butenyl-3-pentenyl)pyridine is a chemical compound characterized by its unique structure, which includes a pyridine ring substituted with a complex alkenyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,1-Di-2-butenyl-3-pentenyl)pyridine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an organoboron compound and a halide . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(1,1-Di-2-butenyl-3-pentenyl)pyridine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine carboxylic acids, while reduction can produce alkylated pyridines.

Scientific Research Applications

4-(1,1-Di-2-butenyl-3-pentenyl)pyridine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(1,1-Di-2-butenyl-3-pentenyl)pyridine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,1-Di-2-butenyl-3-pentenyl)quinoline
  • 4-(1,1-Di-2-butenyl-3-pentenyl)isoquinoline

Uniqueness

4-(1,1-Di-2-butenyl-3-pentenyl)pyridine is unique due to its specific alkenyl substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective .

Properties

IUPAC Name

4-[(2E,7E)-5-[(E)-but-2-enyl]nona-2,7-dien-5-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N/c1-4-7-12-18(13-8-5-2,14-9-6-3)17-10-15-19-16-11-17/h4-11,15-16H,12-14H2,1-3H3/b7-4+,8-5+,9-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZDCTQDGYOSQRY-OTWDQPKHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCC(CC=CC)(CC=CC)C1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/CC(C1=CC=NC=C1)(C/C=C/C)C/C=C/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8072162
Record name 4-(1,1-Di-2-butenyl-3-pentenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8072162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70776-89-5
Record name Pyridine, 4-(1,1-di-2-buten-1-yl-3-penten-1-yl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070776895
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridine, 4-(1,1-di-2-buten-1-yl-3-penten-1-yl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-(1,1-Di-2-butenyl-3-pentenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8072162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1,1-dibut-2-enylpent-3-enyl)pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.068.055
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(1,1-Di-2-butenyl-3-pentenyl)pyridine
Reactant of Route 2
4-(1,1-Di-2-butenyl-3-pentenyl)pyridine
Reactant of Route 3
4-(1,1-Di-2-butenyl-3-pentenyl)pyridine
Reactant of Route 4
4-(1,1-Di-2-butenyl-3-pentenyl)pyridine
Reactant of Route 5
4-(1,1-Di-2-butenyl-3-pentenyl)pyridine
Reactant of Route 6
4-(1,1-Di-2-butenyl-3-pentenyl)pyridine

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